molecular formula C15H33O3P B167766 Tripentyl phosphite CAS No. 1990-22-3

Tripentyl phosphite

Cat. No. B167766
CAS RN: 1990-22-3
M. Wt: 292.39 g/mol
InChI Key: CVWUIWZKLYGDNJ-UHFFFAOYSA-N
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Description

Tripentyl phosphite is an organophosphorus compound . It consists of a phosphorus atom bonded to three phenyl groups . It serves as a versatile reagent in the synthesis of phosphorus ligands .


Synthesis Analysis

A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . With a total residence time of 20 s, the target product was prepared in a microreactor, and the reaction time was significantly shortened compared with standard single batch reaction conditions . The reactants could be employed in a stoichiometric ratio, making the reaction more efficient, economical, and environmentally friendly .


Molecular Structure Analysis

The molecular formula of Tripentyl phosphite is C15H33O3P . It has a molecular weight of 292.39 g/mol . The InChI string is InChI=1S/C15H33O3P/c1-4-7-10-13-16-19 (17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3 .


Chemical Reactions Analysis

Triphenyl phosphite reacts with aldehydes and ketones to form phosphonates . It also serves as a source of P3+ that is less electrophilic than phosphorus trichloride . It can also act as a catalyst in the intermolecular addition reactions of sulfonamides to alkenes and conjugated dienes .


Physical And Chemical Properties Analysis

Tripentyl phosphite has a molecular weight of 292.39 g/mol . It has a XLogP3-AA of 5.5, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 15 . Its topological polar surface area is 27.7 Ų . It has a heavy atom count of 19 .

Scientific Research Applications

Convulsive Action in Experimental Epilepsy

  • Application : Tripentyl phosphite has been explored as a convulsive agent in experimental epilepsy studies due to its ease of synthesis and ability to be made radioactive, aiding in tracer studies. However, its use was eventually discontinued because its convulsant effects were attributed to its phenol fraction, which acts at the spinal cord level (Aird, Cohn, & Weiss, 1940).

Agricultural Uses

  • Application : Tripentyl phosphite has been investigated as a fungicide for controlling pecan scab, caused by Fusicladium effusum. It's compared with the protectant fungicide triphenyltin hydroxide and shown to provide control of pecan scab on both foliage and fruit early in the growing season (Bock, Brenneman, Hotchkiss, & Wood, 2012).

Electrochemical Applications

  • Application : In lithium-ion batteries, Tripentyl phosphite has been investigated as an electrolyte additive to improve the cyclic stability of lithium-rich layered oxide cathodes. The capacity retention of these cathodes was significantly improved, especially at elevated temperatures, by incorporating Tripentyl phosphite (Zhou et al., 2016).

Neurotoxicity Studies

  • Application : The neurotoxic effects of Tripentyl phosphite have been studied in chickens, revealing age-specific susceptibility related to differing levels of metabolic activity in the liver. These studies are crucial in understanding the neurotoxicity mechanisms of similar compounds (Katoh, Konno, Yamauchi, & Fukushima, 1990).

Flame Retardancy in Batteries

  • Application : Tripentyl phosphite has been used as a flame retardant in rechargeable lithium batteries with sulfur composite cathodes. It enhances the thermal stability of the electrolyte and improves the electrochemical performance of the batteries (Jia et al., 2014).

Organic Chemistry

  • Application : In organic chemistry, Tripentyl phosphite has been used in the palladium-catalyzed substitution reactions of allylic alcohols, demonstrating its utility in facilitating efficient dehydrative etherification (Kayaki, Koda, & Ikariya, 2004).

Plant Disease Management

  • Application : Tripentyl phosphite has been applied in agriculture for plant disease management. Its use in controlling pathogens such as Phytophthora infestans in potato plants has been studied, indicating its role in priming plant defense responses (Machinandiarena et al., 2012).

Safety And Hazards

Tripentyl phosphite reacts with water and is an irritant to the skin, eyes, and respiratory tract . It may cause skin sensitization, and high concentrations may cause nervous system effects . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .

Future Directions

A novel method for the synthesis of triphenyl phosphite and its derivatives has been developed in continuous flow . This method provides many advantages such as simplified operation, the use of a theoretical dosage of PCl3, and short reaction time . This method shows high potential and versatility for future research and applications .

properties

IUPAC Name

tripentyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O3P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUIWZKLYGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(OCCCCC)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546979
Record name Tripentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripentyl phosphite

CAS RN

1990-22-3
Record name Phosphorous acid, tripentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1990-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorous acid, tripentyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
IG Zenkevich, VE Nosova - Rapid Communications in Mass …, 2019 - Wiley Online Library
Rationale Homologous series of alkyl esters of phosphorus‐containing acids, namely, dialkyl phosphonates (synonym: dialkyl phosphites) and trialkyl phosphites, were characterized …
AEH De Keijzer, HM Buck - The Journal of Organic Chemistry, 1988 - ACS Publications
A variable-temperature 13C NMR study, accompanied by a high-resolution NMR conformationalanalysis study, on a series of monocyclic oxyphosphoranes is reported. The selected …
Number of citations: 16 pubs.acs.org
SY Wu, JE Casida - Toxicology and applied pharmacology, 1996 - Elsevier
… treated mice were homogenized in a ground-glass pestle tissue grinder at 1988), and DPDCVP (from tripentyl phosphite and chloral; Eto, 1974). 1.0% (w/v) in 50 mM Tris–0.2 mM EDTA …
Number of citations: 42 www.sciencedirect.com
RJ Vierling - 2014 - search.proquest.com
The global threat of antibiotic resistant bacteria necessitates renewed efforts at designing antibiotics to tackle this healthcare challenge. Battling or overcoming this hazard will require …
Number of citations: 2 search.proquest.com

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